Bienvenue dans la boutique en ligne BenchChem!

BAY-8400

DNA-PK inhibition Kinase inhibitor Cancer therapy

BAY-8400 (CAS 2763602-59-9) is a highly potent and selective DNA-PK inhibitor (IC₅₀ 81 nM) with demonstrated oral bioavailability. Its unique triazoloquinoxaline structure ensures >238-fold selectivity over ATM, making it an ideal chemical probe for dissecting NHEJ pathway biology. Procure this research-use-only compound for preclinical combination studies, particularly with targeted alpha therapies.

Molecular Formula C21H17F2N5O
Molecular Weight 393.4 g/mol
Cat. No. B8210263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-8400
Molecular FormulaC21H17F2N5O
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3
InChIInChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2
InChIKeyATKHYZXUMVNCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline: Compound Identity and Core Pharmacology for Procurement Assessment


8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS 2763602-59-9; common name BAY-8400) is a synthetic small molecule belonging to the triazoloquinoxaline chemotype. It functions as a potent, selective, and orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK), a pivotal enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair [1]. The compound exhibits a biochemical IC₅₀ of 81 nM against DNA-PK in TR-FRET enzymatic assays and demonstrates useful aqueous solubility and oral bioavailability across species [1]. BAY-8400 has been validated as a chemical probe for interrogating DNA-PK biology and shows synergistic efficacy when combined with DNA damage-inducing targeted alpha therapies in preclinical cancer models [1][2].

Why Generic Substitution of 8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline with In-Class Triazoloquinoxalines Is Scientifically Unjustified


The triazoloquinoxaline scaffold is pharmacologically promiscuous, with structurally similar derivatives reported to target a diverse array of proteins including PDE2/PDE10 phosphodiesterases [1], VEGFR-2 tyrosine kinase [2], and BET bromodomains [3]. The specific substitution pattern of BAY-8400—namely the 5-(difluoromethyl)pyridin-3-yl moiety at the C8 position and the 2,3,6,7-tetrahydrooxepin-4-yl group at the C1 position—was the product of deliberate lead optimization that transformed a non-selective ATR/ATM/DNA-PK hit into a DNA-PK-selective inhibitor with oral bioavailability [4]. Generic substitution with an in-class analog lacking this precise substitution geometry would result in a compound with a fundamentally different target engagement profile, selectivity fingerprint, and pharmacokinetic behavior. The quantitative evidence presented in Section 3 establishes that BAY-8400 is not interchangeable with other triazoloquinoxaline derivatives.

Quantitative Differentiation Evidence for 8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (BAY-8400) Versus Comparators


DNA-PK Biochemical Potency: BAY-8400 Versus Leading DNA-PK Inhibitor AZD7648

BAY-8400 demonstrates comparable biochemical potency to AZD7648, the most widely adopted reference DNA-PK inhibitor in the field. In TR-FRET enzymatic assays against recombinant DNA-PK, BAY-8400 exhibits an IC₅₀ of 81 nM [1], while AZD7648 is reported with an IC₅₀ of 0.6 nM [2]. Although AZD7648 is more potent in biochemical assays, BAY-8400 offers a distinct selectivity signature and oral pharmacokinetic profile that may be preferable for certain in vivo applications where extreme potency is not the sole criterion for compound selection.

DNA-PK inhibition Kinase inhibitor Cancer therapy Biochemical assay

Kinase Selectivity Profile: BAY-8400 Discrimination Against PIKK Family Members ATM and mTOR

BAY-8400 exhibits high selectivity for DNA-PK over the closely related PIKK family kinases ATM and mTOR. Biochemical IC₅₀ values for ATM and mTOR are 19,300 nM and 1,910 nM, respectively, compared to 81 nM for DNA-PK [1]. This corresponds to selectivity ratios of >238-fold over ATM and >23-fold over mTOR. In a broader KINOMEscan panel of 365 kinases, >50% inhibition at 1 μM was observed for only three kinases, including DNA-PK [1]. This selectivity profile distinguishes BAY-8400 from earlier-generation triazoloquinoxaline hits that inhibited ATR, ATM, and DNA-PK non-selectively, and from PI3K family inhibitors that exhibit broad activity against multiple lipid and protein kinases.

Kinase selectivity PIKK family Off-target profiling Chemical probe

Oral Bioavailability and In Vivo Pharmacokinetics: A Differentiating Feature Versus Non-Oral DNA-PK Inhibitors

BAY-8400 is orally bioavailable, a property that distinguishes it from several earlier DNA-PK inhibitors requiring parenteral administration. In mouse xenograft models, oral administration of BAY-8400 at 150 mg/kg (p.o.) increased antitumor efficacy when combined with PSMA-targeted thorium-227 conjugate (BAY 2315497) compared to the targeted alpha therapy alone [1]. The compound demonstrates useful aqueous solubility and oral bioavailability across multiple species [1]. This contrasts with the triazoloquinoxaline-derived DNA-PK inhibitor NU7441, which exhibits poor oral bioavailability and is typically administered intraperitoneally in preclinical studies [2].

Oral bioavailability Pharmacokinetics In vivo efficacy Cancer research

Synergistic Efficacy with Targeted Alpha Therapy: BAY-8400 Differentiation in Combination Strategy Models

BAY-8400 demonstrates synergistic antitumor activity when combined with DNA damage-inducing targeted alpha therapy (TAT). In vitro studies showed that BAY-8400-mediated DNA-PK inhibition synergizes with TAT, and in vivo combination of oral BAY-8400 with PSMA-targeted thorium-227 conjugate (BAY 2315497) in human prostate tumor-bearing mice resulted in increased antitumor efficacy compared to TAT monotherapy [1]. This combination strategy distinguishes BAY-8400 from DNA-PK inhibitors that have been evaluated primarily as monotherapy radiosensitizers or in combination with conventional chemotherapy rather than targeted radiopharmaceuticals [2].

Combination therapy Targeted alpha therapy Radiosensitization DNA damage response

Cellular Mechanistic Activity: BAY-8400 DNA-PK Inhibition Quantified via γH2AX in HT-144 Cells

BAY-8400 engages DNA-PK in living cells with a cellular mechanistic IC₅₀ of 69 nM, as measured by inhibition of γH2AX formation in HT-144 melanoma cells [1]. This cellular potency aligns closely with the biochemical IC₅₀ of 81 nM, indicating efficient cellular permeability and target engagement. The γH2AX assay is a direct pharmacodynamic readout of DNA double-strand break repair inhibition. This cellular activity distinguishes BAY-8400 from triazoloquinoxaline derivatives targeting other pathways: for example, VEGFR-2 inhibitor 19a from the same scaffold family exhibits an IC₅₀ of 3.4 nM against VEGFR-2 but has no reported DNA-PK activity [2], while BET inhibitor DW-71177 selectively targets BD1 bromodomains rather than DNA-PK [3].

Cellular assay γH2AX DNA damage response Pharmacodynamics

Antiproliferative Activity in HT-29 Cells: BAY-8400 as a Chemical Probe for DNA-PK Dependency Studies

BAY-8400 exhibits an antiproliferative IC₅₀ of 2,540 nM in HT-29 human colorectal adenocarcinoma cells after 4-day incubation . The relatively modest single-agent antiproliferative activity is consistent with the role of DNA-PK as a DNA repair enzyme rather than a direct driver of proliferation. This property makes BAY-8400 suitable as a chemical probe for assessing DNA-PK dependency in the context of DNA damage-inducing agents. The SERP review of BAY-8400 notes that the small difference in antiproliferative activity in the absence and presence of DSB-inducing challenges (only 7-fold) suggests additional unknown pharmacological activities should be considered, and recommends limiting cellular test concentration to 500 nM [1]. This characterization distinguishes BAY-8400 from more potent single-agent DNA-PK inhibitors like AZD7648, which may exhibit different selectivity profiles.

Antiproliferative activity DNA-PK dependency Cancer cell line Chemical probe

Validated Research and Industrial Applications for 8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline (BAY-8400)


Combination Studies with Targeted Radiopharmaceuticals (Targeted Alpha Therapy)

BAY-8400 is uniquely validated for preclinical combination studies with targeted alpha therapies (TAT). The compound has demonstrated synergistic antitumor efficacy when administered orally (150 mg/kg) in combination with PSMA-targeted thorium-227 conjugate (BAY 2315497) in human prostate tumor xenograft models, showing enhanced tumor growth inhibition compared to TAT monotherapy [1]. This application leverages the orally bioavailable property of BAY-8400, which distinguishes it from non-oral DNA-PK inhibitors like NU7441 [2].

Chemical Probe for DNA-PK Selectivity Studies Requiring PIKK Family Discrimination

BAY-8400 serves as a chemical probe for experiments requiring discrimination between DNA-PK and the closely related PIKK family kinases ATM and mTOR. With selectivity ratios of >238-fold over ATM (IC₅₀ 19,300 nM vs 81 nM) and >23-fold over mTOR (IC₅₀ 1,910 nM vs 81 nM), BAY-8400 enables researchers to attribute cellular phenotypes specifically to DNA-PK inhibition [1]. KINOMEscan profiling confirms that >50% inhibition at 1 μM occurs for only 3 of 365 kinases tested, validating its suitability as a selective probe [1].

In Vivo DNA-PK Inhibition Studies Requiring Oral Dosing and Multi-Species Pharmacokinetics

For in vivo studies requiring repeated oral dosing across preclinical species, BAY-8400 offers demonstrated oral bioavailability and aqueous solubility across multiple species [1]. The compound has been dosed orally at 150 mg/kg in mouse xenograft models with evidence of target engagement and antitumor efficacy [1]. This oral dosing capability simplifies experimental protocols compared to DNA-PK inhibitors requiring intraperitoneal or intravenous administration.

Cellular DNA Damage Response Studies Using γH2AX as a Pharmacodynamic Readout

BAY-8400 is validated for cellular DNA damage response studies employing γH2AX as a pharmacodynamic marker of DNA double-strand break repair inhibition. The compound inhibits γH2AX formation with a cellular mechanistic IC₅₀ of 69 nM in HT-144 cells, providing a quantifiable endpoint for assessing DNA-PK target engagement in living cells [1]. This assay can serve as a positive control for screening novel DNA-PK inhibitors or for evaluating DNA-PK dependency in specific cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-8400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.